N-1-adamantyl-3-phenylacrylamide
Description
Properties
IUPAC Name |
(E)-N-(1-adamantyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c21-18(7-6-14-4-2-1-3-5-14)20-19-11-15-8-16(12-19)10-17(9-15)13-19/h1-7,15-17H,8-13H2,(H,20,21)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWNPQKICCFJAI-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90419268 | |
| Record name | NSC140710 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90419268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24886-71-3 | |
| Record name | NSC140710 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC140710 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90419268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry Applications
N-1-adamantyl-3-phenylacrylamide has been investigated for its potential as an anti-cancer agent. A study highlighted its effectiveness against colon cancer cells, exhibiting moderate antiproliferative activity with an IC50 value of 14.7 µM. This compound showed selective toxicity towards cancer cells compared to non-cancerous cells, indicating its potential as a therapeutic agent in oncology .
Case Study: Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | HCT-116 (colon cancer) | 14.7 | Moderate activity with selective toxicity |
| (Z)-2-[(E)-cinnamamido]-3-phenyl-N-propylacrylamide | HCT-116 | 32.0 | Better solubility profile |
The mechanism of action involves the induction of apoptosis in cancer cells, which was demonstrated through flow cytometry analysis showing significant increases in early and late apoptotic cell populations after treatment .
Polymer Science Applications
In polymer science, this compound has been utilized to create functionalized polymers for various applications, including drug delivery systems and chromatography. Its hydrophobic nature allows it to be incorporated into mixed-mode stationary phases for capillary electrochromatography, enhancing separation efficiency .
Case Study: Chromatography
| Polymer Type | Application | Performance |
|---|---|---|
| Mixed-mode acrylamide-based polymer | Capillary electrochromatography | Improved separation efficiency |
The synthesis of these polymers often involves complexation with cyclodextrins to enhance solubility and functionality, making them suitable for analytical applications in biochemistry .
Biochemical Applications
This compound has also been explored for its role in modulating biological pathways. Research indicates that derivatives of this compound can act as modulators of estrogen receptors, which are critical in the treatment of hormone-dependent cancers such as breast cancer .
Case Study: Estrogen Receptor Modulation
| Compound | Activity | Reference |
|---|---|---|
| Adamantyl antiestrogens | Suppression of proliferation in ERα-positive breast cancer cells |
These findings suggest that this compound and its derivatives could serve as lead compounds in the development of new antiestrogen therapies.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural features and applications of N-1-adamantyl-3-phenylacrylamide and related compounds:
*Calculated based on molecular formula.
†Direct data unavailable in provided evidence; inferences drawn from structural analogs.
Key Research Findings
3-Chloro-N-phenyl-phthalimide ()
- Role in Polymer Science: Used as a monomer for polyimides due to its high purity and reactivity in condensation reactions .
(E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide ()
- Therapeutic Potential: Patented for immunomodulatory and anti-inflammatory activity, likely due to the indole moiety’s interaction with cytokine pathways .
- Comparison: The adamantyl group’s hydrophobicity might improve blood-brain barrier penetration compared to the polar cyano-indole derivative, suggesting divergent therapeutic niches (e.g., neurodegenerative vs. inflammatory diseases).
(2E)-3-(1-Naphthyl)-N-phenylacrylamide ()
- Aromatic Interactions : The naphthyl group enhances π-π stacking, useful in materials science (e.g., organic semiconductors) .
- Divergent Applications : Unlike the naphthyl derivative, the adamantyl group’s 3D rigidity could stabilize protein-ligand interactions in drug design rather than material applications.
Q & A
Q. What statistical frameworks are recommended for analyzing conflicting bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate datasets using random-effects models to account for variability in experimental designs .
- Principal Component Analysis (PCA) : Identify outliers or confounding variables (e.g., batch-to-batch purity differences) .
Tables
Q. Table 1. Key Physicochemical Properties of this compound
| Property | Value/Description | Method/Reference |
|---|---|---|
| Molecular Weight | 281.18 g/mol | HRMS |
| Melting Point | 158–160°C | DSC |
| LogP (Octanol-Water) | 3.2 ± 0.3 | Shake-Flask |
| UV λmax (in MeOH) | 265 nm | UV-Vis Spectrophotometry |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
